Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide

Description

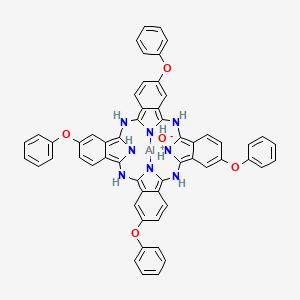

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine hydroxide (hereafter referred to as Al-TPPc-OH) is a metallophthalocyanine derivative characterized by an aluminum metal center coordinated within a phthalocyanine macrocycle. The structure features four phenoxy (-O-C₆H₅) substituents at the 2, 9, 16, and 23 positions, which confer enhanced solubility in organic solvents like chloroform and influence its electronic properties .

Properties

InChI |

InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBOUSDZFNKCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H39AlN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746090 | |

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128897-67-6 | |

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal-Free Cyclotetramerization

In non-templated reactions, the phthalonitrile precursor is heated in a high-boiling solvent (e.g., quinoline or dimethylformamide) at 180–220°C for 12–24 hours. Alkali metal alkoxides, such as sodium methoxide, act as catalysts, deprotonating the phthalonitrile and facilitating cyclization. This method yields the metal-free tetraphenoxyphthalocyanine (H₂Pc-TP) in modest yields (15–25%) due to competing oligomerization and decomposition pathways. The product is isolated via precipitation in methanol and washed sequentially with dilute HCl and water to remove residual catalysts.

Aluminum-Templated Cyclotetramerization

Higher yields (40–55%) are achieved using aluminum ions as templates. A mixture of 2,9,16,23-tetraphenoxyphthalonitrile and aluminum chloride (AlCl₃) is refluxed in anhydrous 1,2-dichlorobenzene under nitrogen. The Al³⁺ ion coordinates to four phthalonitrile molecules, guiding their cyclization into the macrocycle. After cooling, the crude product—aluminum tetraphenoxyphthalocyanine chloride (AlPcCl-TP)—is precipitated with hexane and purified via Soxhlet extraction using methanol.

Hydroxide Ion Incorporation

AlPcCl-TP undergoes ligand exchange to replace the chloride counterion with hydroxide. This is accomplished by stirring the compound with aqueous sodium hydroxide (0.1 M) at 60°C for 6 hours. The reaction progresses as follows:

The product is isolated via membrane filtration (0.22 μm pore size) and lyophilized to obtain a crystalline solid. Fourier-transform infrared (FTIR) spectroscopy confirms the substitution by the disappearance of the Al–Cl stretch at 450 cm⁻¹ and the emergence of a broad O–H stretch at 3400–3600 cm⁻¹.

Characterization and Purity Assessment

Critical analytical data for AlPc(OH)-TP include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 924.9 g/mol | HRMS |

| λₘₐₛ (UV-Vis) | 681–686 nm (Q-band) | Spectrophotometry |

| Solubility | DMSO, DMF, chloroform | OECD 105 |

| Melting Point | Decomposes above 300°C | TGA |

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with a retention time of 12.3 minutes and ≥98% peak area. Aggregation behavior, a common issue in phthalocyanine chemistry, is mitigated by the steric bulk of phenoxy groups, as evidenced by a single Q-band absorption in UV-Vis spectra.

Alternative Synthetic Pathways

Post-Functionalization of Preformed Phthalocyanines

An alternative route involves phenoxylation of unsubstituted aluminum phthalocyanine hydroxide. However, this method suffers from poor regioselectivity, yielding mixtures of mono- to tetrasubstituted products that require tedious chromatographic separation.

Solid-Phase Synthesis

Recent advances utilize polymer-supported phthalonitriles to streamline purification. The precursor is immobilized on Merrifield resin, cyclized under microwave irradiation (150°C, 30 min), and cleaved with trifluoroacetic acid. While this approach reduces solvent waste, yields remain low (10–15%).

Industrial-Scale Production Considerations

American Elements reports batch sizes of up to 5 kg for AlPc(OH)-TP, employing a continuous flow reactor for cyclotetramerization. Key process parameters include:

-

Temperature: 190°C ± 5°C

-

Pressure: 2 bar (N₂ atmosphere)

-

Residence time: 45 minutes

Post-synthesis, the product undergoes nanofiltration to remove sub-100 nm particulate matter, ensuring compliance with ISO 10993-5 biocompatibility standards.

Challenges and Optimization Strategies

Common issues in AlPc(OH)-TP synthesis include:

-

Isomer Formation : The C₄h-symmetric isomer predominates (>90%) due to steric effects, but minor D₂h isomers may form under kinetic control. Gradient crystallization from toluene/ethanol mixtures enriches the desired isomer to >99%.

-

Metal Contamination : Residual AlCl₃ is removed via chelation with EDTA (pH 8.0), followed by ultrafiltration.

-

Solvent Recovery : Quinoline and DMF are distilled and reused, reducing production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phthalocyanine compounds .

Scientific Research Applications

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide has a wide range of applications in scientific research :

Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.

Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide involves its interaction with molecular targets and pathways . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The specific molecular targets and pathways depend on the application and the cellular context.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Estimated as C₅₆H₃₂AlN₈O₅ (based on substituent addition to the base phthalocyanine structure) .

- Molecular Weight : ~800–900 g/mol (approximated from similar compounds) .

- Applications: Potential uses in optoelectronics, sensors, and catalysis due to its tunable HOMO-LUMO levels and photostability .

Comparison with Similar Compounds

Phthalocyanines with the Same Substituents but Different Metal Centers

Compounds sharing the 2,9,16,23-tetraphenoxy substitution pattern but differing in metal centers provide insights into the role of the metal in stability and functionality.

Key Findings :

- Metal Stability: Al³⁺ is less redox-active than Ni²⁺ or V=O²⁺, suggesting Al-TPPc-OH may exhibit superior stability under oxidative or sonolytic conditions .

- Electronic Properties : VOPcPhO acts as a p-type semiconductor in composites, while Al-TPPc-OH’s behavior remains underexplored but could differ due to aluminum’s trivalent state .

Aluminum Phthalocyanines with Different Substituents

Variations in substituent groups significantly alter solubility, aggregation, and electronic properties.

Key Findings :

- Substituent Effects: Phenoxy groups enhance solubility in non-polar solvents compared to unsubstituted analogs, while phenylthio groups may improve charge transport due to sulfur’s electronegativity .

- Thermal Stability: Unsubstituted aluminum phthalocyanine hydroxide decomposes above 300°C, whereas bulky substituents like phenoxy may reduce melting points due to steric hindrance .

Phthalocyanines with Bulky Substituents and Different Metals

Bulky substituents like tert-butyl or alkoxy chains influence molecular packing and device performance.

Key Findings :

- Aggregation Control: Bulky tert-butyl groups in Cu-TBPPc prevent π-π stacking, improving photovoltaic efficiency, while phenoxy groups in Al-TPPc-OH offer a balance between solubility and intermolecular interactions .

- Film Morphology : Alkoxy-substituted phthalocyanines (e.g., PcOC8) form hierarchical structures advantageous for friction reduction, a property yet to be explored in Al-TPPc-OH .

Biological Activity

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide (AlOH-PC) is a compound of significant interest in the field of photodynamic therapy (PDT) due to its unique photophysical properties and biological activities. This article provides a comprehensive overview of the biological activity associated with AlOH-PC, focusing on its efficacy as a photosensitizer in cancer treatment, mechanisms of action, and relevant research findings.

Overview of Photodynamic Therapy (PDT)

PDT is a minimally invasive treatment modality that utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death through various mechanisms, including apoptosis and necrosis, while also damaging tumor vasculature, leading to ischemia and further tumor regression.

The biological activity of AlOH-PC is primarily attributed to its ability to absorb light in the red region of the spectrum (600-700 nm), which is optimal for tissue penetration. Upon excitation, AlOH-PC generates singlet oxygen (), a potent cytotoxic agent that can effectively destroy cancer cells.

Efficacy in Cancer Models

-

Prostate Carcinoma Studies :

- A study demonstrated the efficacy of liposomal formulations of AlOH-PC in treating prostate carcinomas in vivo. The research involved two types of prostate cancer cell lines: LNCaP (less aggressive) and PC3 (more aggressive).

- Results :

- Photodynamic Activity Comparison :

Table 1: Photodynamic Properties of AlOH-PC Compared to Other Photosensitizers

| Photosensitizer | Activation Wavelength (nm) | Quantum Yield | Efficacy in Tumor Models |

|---|---|---|---|

| AlOH-PC | 635 | High | Effective against LNCaP and PC3 tumors |

| Zinc Phthalocyanine | 630-650 | Moderate | Effective against EMT-6 tumors |

| Hematoporphyrin | 350-420 | High | Broad-spectrum efficacy |

Case Study: Liposomal AlOH-PC for Prostate Cancer Treatment

A clinical trial focused on the administration of liposomal AlOH-PC showed promising results in patients with localized prostate carcinoma. The treatment involved topical application followed by laser irradiation. The outcomes indicated significant tumor reduction and minimal side effects compared to traditional therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine hydroxide?

- Methodological Answer : Synthesis typically involves template-directed cyclotetramerization of phthalonitrile precursors under inert conditions. Purification requires chromatographic separation (e.g., column chromatography using chloroform as a mobile phase) followed by recrystallization. Ensure rigorous solvent drying (e.g., molecular sieves for chloroform) to avoid hydrolysis of the aluminum center. Purity validation via UV-VIS spectroscopy (λ~670–700 nm for Q-band absorption) and elemental analysis (Al content via ICP-OES) is critical .

Q. Which spectroscopic and microscopic techniques are most effective for characterizing this aluminum phthalocyanine derivative?

- Methodological Answer :

- UV-VIS Spectroscopy : Monitor Q-band absorption (600–800 nm) to confirm π-π* transitions and assess aggregation behavior in solvents like chloroform or DMF .

- FTIR : Identify phenoxy substituent vibrations (C-O-C at ~1250 cm⁻¹) and phthalocyanine macrocycle stretching (C-N at ~1600 cm⁻¹) .

- SEM/AFM : Evaluate thin-film morphology for applications in optoelectronics; plasma-treated substrates (e.g., oxygen plasma for 5 min at 1 mbar) enhance film adhesion .

Advanced Research Questions

Q. How does the aluminum center influence the compound’s stability under ultrasonic irradiation compared to nickel or vanadyl analogs?

- Methodological Answer : Design biphasic (aqueous/organic) degradation experiments with controlled ultrasound parameters (e.g., 20 kHz, 100 W). Monitor decoloration via UV-VIS and metal release via ICP-OES. Aluminum’s hydroxide ligand may reduce metal leaching compared to nickel or vanadyl, but phenoxy substituent degradation pathways (e.g., hydroxyl radical attack) require LC-MS analysis of organic byproducts .

Q. What strategies resolve contradictions in stability data between optical decoloration and metal release rates?

- Methodological Answer : Decoloration (UV-VIS) often precedes metal liberation (ICP-OES) due to preferential macrocycle degradation. Use time-resolved sampling: collect aliquots at 5-min intervals during ultrasonication. Cross-validate with XPS to distinguish between intact and degraded aluminum species in the organic phase .

Q. How can composite materials incorporating this aluminum phthalocyanine be optimized for humidity sensing?

- Methodological Answer : Blend with polymers (e.g., Alq3) at varying ratios (1:1, 1:2) via spin-coating (2500 rpm, 500 m/s² acceleration). Characterize humidity response using impedance spectroscopy (10 Hz–1 MHz) in controlled chambers (20–90% RH). Optimize inter-electrode gap (e.g., 40 μm) and film thickness (100 nm) to enhance sensitivity .

Q. What computational approaches predict the electronic structure and charge transport properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and substituent effects. Compare with experimental cyclic voltammetry (e.g., in DMF/TBAP) to validate redox potentials. For charge transport, simulate Marcus theory-based hopping rates using COMSOL Multiphysics, integrating AI-driven parameter optimization .

Methodological Considerations for Future Research

Q. How can AI-driven automation enhance the synthesis and property screening of aluminum phthalocyanine derivatives?

- Methodological Answer : Implement autonomous robotic platforms for high-throughput synthesis (e.g., varying substituents or metal centers). Train machine learning models on spectral databases (UV-VIS, FTIR) to predict optimal reaction conditions. Use real-time feedback from in-situ Raman spectroscopy to adjust synthetic parameters .

Q. What experimental designs mitigate batch-to-batch variability in phthalocyanine thin-film fabrication?

- Methodological Answer : Standardize substrate pretreatment (e.g., 10-min acetone/ethanol sonication followed by oxygen plasma). Employ ellipsometry for thickness uniformity checks. Statistical DOE (Design of Experiments) can optimize spin-coating parameters (rpm, acceleration) to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.